molecular formula C11H11ClN2O2 B6143502 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione CAS No. 14258-69-6

5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione

Cat. No.: B6143502
CAS No.: 14258-69-6
M. Wt: 238.67 g/mol
InChI Key: XBVKEJXBZSEZMZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a chlorophenyl group and an ethyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as phosgene or triphosgene to yield the desired imidazolidinedione .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinediones, amine derivatives, and other functionalized compounds that retain the core imidazolidinedione structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione is unique due to its specific imidazolidinedione structure, which imparts distinct chemical and biological properties.

Biological Activity

5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the imidazolidine-2,4-dione class, characterized by a five-membered ring structure containing two carbonyl groups. The presence of the 4-chlorophenyl group enhances its pharmacological potential by influencing interactions with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives related to this compound. The following table summarizes key findings regarding the antibacterial activity against various strains:

CompoundMIC (mg/L)Target Organisms
13.91Bacillus subtilis
27.81Staphylococcus aureus
315.63Escherichia coli
47.81Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values indicate that some derivatives exhibit potent antibacterial activity comparable to standard antibiotics like oxacillin and cefuroxime . Notably, compounds with a chlorophenyl substituent demonstrated enhanced efficacy against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation across different cell lines:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HepG26.19Sorafenib: 9.18
HCT1165.47Doxorubicin: 7.94
MCF-77.26Sorafenib: 5.10

These results indicate that certain derivatives possess superior anticancer activity compared to established treatments . The mechanism of action appears to involve inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), critical for tumor angiogenesis.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is essential for optimizing the biological activity of imidazolidine derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances biological activity.
  • Ring Modifications : Alterations in the imidazolidine ring can significantly affect potency and selectivity against specific targets.
  • Pharmacophore Modeling : Computational studies have suggested that specific structural features correlate with increased binding affinity to biological targets .

Case Studies

  • Antibacterial Evaluation : A study synthesized a series of thiazolidine derivatives incorporating chlorophenylthiosemicarbazone motifs, revealing that compounds with MIC values as low as 3.91 mg/L exhibited significant antibacterial properties against resistant strains .
  • Anticancer Screening : Another research effort focused on VEGFR-2 inhibition, demonstrating that certain derivatives could inhibit this receptor at sub-micromolar concentrations, suggesting their potential as effective anticancer agents .

Properties

IUPAC Name

5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-11(9(15)13-10(16)14-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVKEJXBZSEZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-24-3, 14258-69-6
Record name NSC42004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-chlorophenyl)-5-ethylimidazolidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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